molecular formula C11H14N6 B12231311 4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B12231311
M. Wt: 230.27 g/mol
InChI Key: WBNHNQMRLAKBNR-UHFFFAOYSA-N
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Description

4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with piperidine and triazole groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution with Piperidine: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.

    Introduction of the Triazole Group: The triazole moiety can be added through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or triazole rings.

Scientific Research Applications

4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, or antibacterial agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a tool to study enzyme inhibition, receptor binding, and other biochemical interactions.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-1-yl)-6-(1H-1,2,3-triazol-1-yl)pyrimidine
  • 4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-3-yl)pyrimidine
  • 4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-5-yl)pyrimidine

Uniqueness

4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both piperidine and triazole groups on the pyrimidine ring provides a distinct structural framework that can interact with various biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

4-piperidin-1-yl-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C11H14N6/c1-2-4-16(5-3-1)10-6-11(14-8-13-10)17-9-12-7-15-17/h6-9H,1-5H2

InChI Key

WBNHNQMRLAKBNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3

Origin of Product

United States

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